3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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Overview
Description
“3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C10H16O1N3Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been extensively studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringC1(C2=NC(C3CC3)=NO2)CCNCC1.Cl
. This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . Physical and Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved data .Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial Study : Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial activity. These compounds exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Enzyme Inhibition for Alzheimer’s Disease : Derivatives synthesized for evaluating drug candidates for Alzheimer’s disease showed promise in enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s disease progression. This suggests their potential utility in developing treatments for this condition (Rehman et al., 2018).
Anticancer Properties : A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered, acting as tubulin inhibitors. This class demonstrated activity in biochemical assays with pure tubulin and increased mitotic cell numbers following treatment, indicating potential as anticancer agents (Krasavin et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBRRIFLNBRKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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